molecular formula C7H7BrF5NS B1405334 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline CAS No. 1373920-91-2

3-Bromo-2-methyl-5-(pentafluorosulfur)aniline

Cat. No.: B1405334
CAS No.: 1373920-91-2
M. Wt: 312.1 g/mol
InChI Key: XSYYPBOICDHOED-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-(pentafluorosulfur)aniline is a chemical compound with the molecular formula C7H7BrF5NS. It is characterized by the presence of a bromine atom, a methyl group, and a pentafluorosulfur group attached to an aniline ring.

Preparation Methods

The synthesis of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline typically involves the introduction of the bromine, methyl, and pentafluorosulfur groups onto the aniline ring through a series of chemical reactions. One common method involves the bromination of 2-methyl-5-(pentafluorosulfur)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-Bromo-2-methyl-5-(pentafluorosulfur)aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-2-methyl-5-(pentafluorosulfur)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is studied for its potential biological activity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pentafluorosulfur group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or other biomolecules .

Comparison with Similar Compounds

3-Bromo-2-methyl-5-(pentafluorosulfur)aniline can be compared with other similar compounds such as:

    3-Bromo-2-methyl-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a pentafluorosulfur group.

    2-Bromo-4-methyl-6-(pentafluorosulfur)aniline: This compound has a different substitution pattern on the aniline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-bromo-2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF5NS/c1-4-6(8)2-5(3-7(4)14)15(9,10,11,12)13/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYYPBOICDHOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170297
Record name Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-91-2
Record name Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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